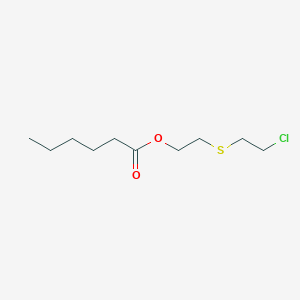
2-(2-Chloroethylsulfanyl)ethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl hexanoate is an organic compound with the molecular formula C10H19ClO2S It is characterized by the presence of a chloroethylsulfanyl group attached to an ethyl hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl hexanoate typically involves the reaction of hexanoic acid with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexanoic Acid+2-Chloroethanethiol→2-(2-Chloroethylsulfanyl)ethyl hexanoate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethylsulfanyl group to an ethylsulfanyl group.
Substitution: The chlorine atom in the chloroethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethylsulfanyl derivatives.
Substitution: Formation of substituted ethyl hexanoate derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl hexanoate involves its interaction with specific molecular targets. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the function of enzymes, receptors, or other biomolecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromoethylsulfanyl)ethyl hexanoate
- 2-(2-Iodoethylsulfanyl)ethyl hexanoate
- 2-(2-Methylethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl hexanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts specific chemical reactivity. Compared to its bromo or iodo analogs, the chloro derivative is more stable and less reactive, making it suitable for controlled chemical reactions. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
91139-03-6 |
|---|---|
Fórmula molecular |
C10H19ClO2S |
Peso molecular |
238.78 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl hexanoate |
InChI |
InChI=1S/C10H19ClO2S/c1-2-3-4-5-10(12)13-7-9-14-8-6-11/h2-9H2,1H3 |
Clave InChI |
VOYMWESMUKEAQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


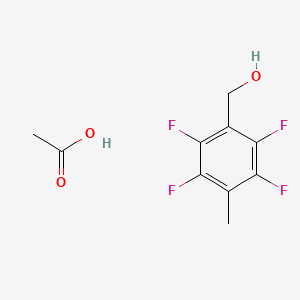
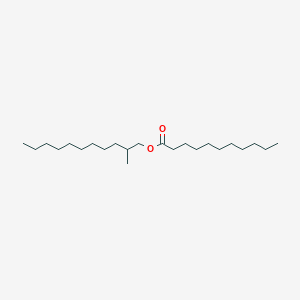
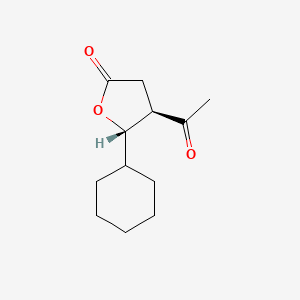
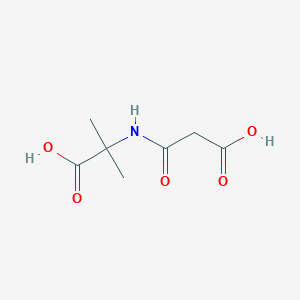
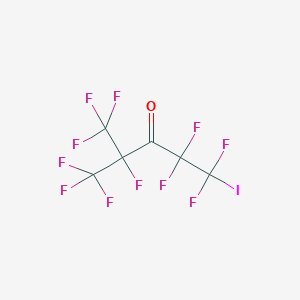
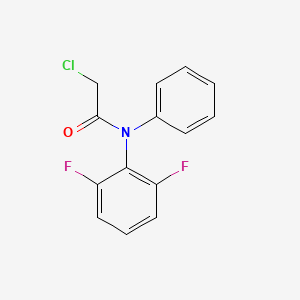
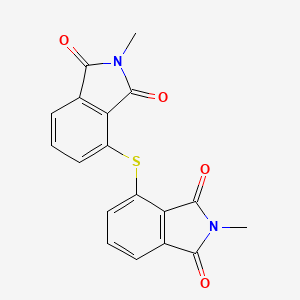
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)


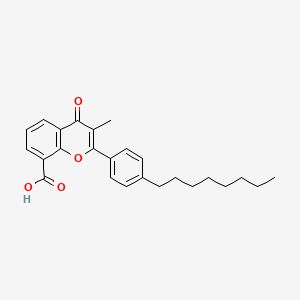
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)


